molecular formula C22H18BrN3O5S2 B11535536 4-bromo-N-(1,1-dioxido-1,2-benzothiazol-3-yl)-N'-methyl-N'-[(4-methylphenyl)sulfonyl]benzohydrazide

4-bromo-N-(1,1-dioxido-1,2-benzothiazol-3-yl)-N'-methyl-N'-[(4-methylphenyl)sulfonyl]benzohydrazide

Cat. No.: B11535536
M. Wt: 548.4 g/mol
InChI Key: PPKYRUSBVDBXFQ-UHFFFAOYSA-N
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Description

4-BROMO-N-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N’-METHYL-N’-[(4-METHYLPHENYL)SULFONYL]BENZOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a bromine atom, a benzisothiazole ring, and a sulfonyl group, making it a subject of interest for researchers in chemistry and related disciplines.

Preparation Methods

The synthesis of 4-BROMO-N-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N’-METHYL-N’-[(4-METHYLPHENYL)SULFONYL]BENZOHYDRAZIDE typically involves multiple steps, including the formation of intermediate compoundsReaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the benzisothiazole ring allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-BROMO-N-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N’-METHYL-N’-[(4-METHYLPHENYL)SULFONYL]BENZOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzisothiazole ring and sulfonyl group play crucial roles in its biological activity, potentially interacting with enzymes or receptors in the body. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds include those with benzisothiazole rings and sulfonyl groups, such as:

  • 2-BROMO-N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)BENZOHYDRAZIDE
  • N-(4-BROMO-2-METHYLPHENYL)-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE

Compared to these compounds, 4-BROMO-N-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N’-METHYL-N’-[(4-METHYLPHENYL)SULFONYL]BENZOHYDRAZIDE is unique due to its specific substitution pattern and the presence of the methyl and sulfonyl groups, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C22H18BrN3O5S2

Molecular Weight

548.4 g/mol

IUPAC Name

4-bromo-N-(1,1-dioxo-1,2-benzothiazol-3-yl)-N'-methyl-N'-(4-methylphenyl)sulfonylbenzohydrazide

InChI

InChI=1S/C22H18BrN3O5S2/c1-15-7-13-18(14-8-15)33(30,31)25(2)26(22(27)16-9-11-17(23)12-10-16)21-19-5-3-4-6-20(19)32(28,29)24-21/h3-14H,1-2H3

InChI Key

PPKYRUSBVDBXFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)N(C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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